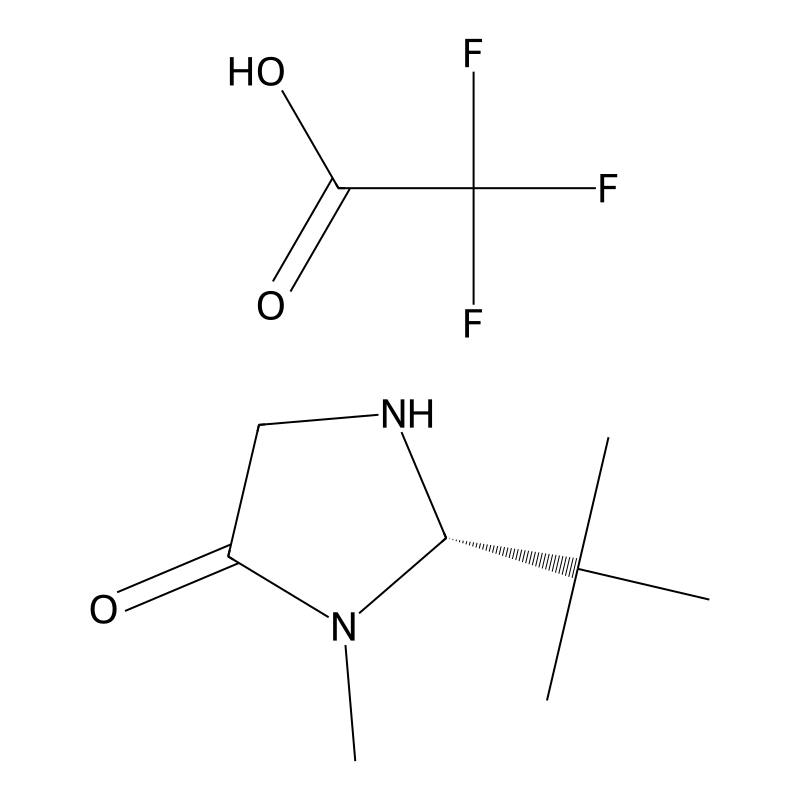

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

S-TBMI as an Organocatalyst

S-TBMI is being researched for its potential as an organocatalyst in asymmetric reactions. Organocatalysts are small organic molecules that can accelerate chemical reactions and influence the stereochemical outcome of the reaction. Chiral organocatalysts, like S-TBMI, can be particularly useful in synthesizing enantiopure molecules, which are essential for many drugs and other pharmaceuticals PubChem: (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetate: .

TFA as a deprotecting agent

TFA is a strong Brønsted-Lowry acid commonly used in organic chemistry as a deprotecting agent. Deprotection refers to the removal of a protecting group that is introduced to shield a functional group during a synthesis while allowing for chemical modifications at other parts of the molecule. TFA's strong acidity allows it to cleave certain protecting groups efficiently ScienceDirect: Trifluoroacetic acid: .

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral compound characterized by its imidazolidinone structure, which features a tert-butyl group and a methyl substituent. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties. The presence of the trifluoroacetic acid moiety enhances its solubility and reactivity, making it an interesting candidate for various chemical transformations and biological studies.

The chemical behavior of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid can be analyzed through several types of reactions:

- Nucleophilic Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoroacetate.

- Acid-Base Reactions: The acidic nature of the trifluoroacetic acid allows it to engage in proton transfer reactions, influencing the compound's reactivity in various environments.

- Formation of Derivatives: The imidazolidinone structure can undergo ring-opening or modification reactions, leading to the formation of diverse derivatives that may exhibit different biological activities.

Research into the biological activity of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid indicates potential pharmacological properties. Its structure suggests that it may interact with biological targets through mechanisms such as enzyme inhibition or receptor binding. Computational models have been employed to predict its activity spectra, suggesting that it could possess therapeutic potential in areas such as anti-inflammatory or anti-cancer treatments .

The synthesis of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically involves several steps:

- Formation of Imidazolidinone: Starting materials such as amino acids or their derivatives can be reacted with appropriate carbonyl compounds under controlled conditions to form the imidazolidinone core.

- Introduction of Substituents: The tert-butyl and methyl groups can be introduced via alkylation reactions, often utilizing strong bases to facilitate the substitution.

- Trifluoroacetylation: The final step involves treating the imidazolidinone with trifluoroacetic anhydride or trifluoroacetic acid to obtain the desired trifluoroacetate derivative.

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has potential applications in:

- Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting specific biological pathways.

- Chemical Synthesis: It can serve as a building block in organic synthesis, particularly in creating more complex molecular architectures.

- Biochemical Research: Investigating its interactions with biological systems can provide insights into enzyme mechanisms or receptor functions.

Interaction studies using computational methods like molecular docking have been employed to explore how (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid engages with various biological targets. These studies often reveal binding affinities and interaction profiles that help predict its pharmacological effects and inform further experimental validation .

Several compounds share structural similarities with (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylimidazolidinone | Contains an imidazolidinone core | Potential anti-inflammatory | Simpler structure without tert-butyl |

| 1-Methylimidazole | Imidazole ring with a methyl group | Antimicrobial properties | Lacks the imidazolidinone framework |

| 4-Imidazolidinone | Similar ring structure but different substituents | Varies widely based on modifications | More versatile due to variable substituents |

The uniqueness of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid lies in its specific combination of steric bulk from the tert-butyl group and the electronic effects from the trifluoroacetate, which may enhance its interaction with biological targets compared to simpler analogs.

The synthesis of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid represents a cornerstone achievement in the development of MacMillan imidazolidinone organocatalysts [1] [2]. The stepwise synthetic approach utilizing chiral amino acid precursors has emerged as the most reliable and scalable methodology for producing this critical organocatalytic compound with high enantiopurity and consistent performance characteristics.

The fundamental synthetic strategy begins with the selection of appropriate chiral amino acid starting materials, typically employing phenylalanine methyl ester as the primary chiral precursor [3] [4]. The initial transformation involves the reaction of phenylalanine methyl ester with methylamine to produce the corresponding N-methylamide derivative [5]. This amidation reaction proceeds under mild conditions with excellent conversion efficiency, preserving the stereochemical integrity of the original amino acid center [6].

The subsequent cyclization step represents the critical transformation in the synthetic sequence, wherein the N-methylamide undergoes condensation with acetone under acidic conditions [7] [8]. This process involves the formation of an imine intermediate followed by intramolecular cyclization to establish the characteristic imidazolidinone ring system [9]. The reaction typically requires reflux conditions in the presence of a catalytic amount of para-toluenesulfonic acid, with reaction times ranging from 12 to 24 hours to achieve complete conversion [9] [8].

Recent developments in this synthetic methodology have demonstrated the utility of one-pot multicomponent reactions for accessing chiral imidazolidinone structures [10] [11]. These approaches enable the direct assembly of the imidazolidinone core from feedstock chemicals such as aminophenols, α,β-unsaturated aldehydes, and α-amino acids, exhibiting exceptional diastereoselectivity exceeding 20:1 and relying solely on amino acid precursors as the chiral source [10] [11].

The trifluoroacetic acid salt formation represents the final critical step in the synthesis, involving treatment of the free imidazolidinone base with trifluoroacetic acid to generate the corresponding acid salt [1] [2]. This transformation not only enhances the stability and handling characteristics of the catalyst but also modulates its solubility properties and catalytic activity [3] [12]. The resulting crystalline solid exhibits superior bench stability and can be stored under ambient conditions for extended periods without degradation [1] [2] [13].

Optimization studies have revealed that the choice of reaction solvent, temperature, and acidic promoter significantly influences both the yield and stereochemical outcome of the cyclization process [14]. Ethanol has emerged as the preferred solvent system, providing optimal balance between reaction efficiency and product isolation [9] [8]. The use of hydrochloric acid for precipitation and subsequent recrystallization from ethanol typically affords the desired imidazolidinone products in yields ranging from 40-49% over the two-step sequence [9] [8].

Solid-Phase vs. Solution-Phase Preparation Methodologies

The comparative evaluation of solid-phase versus solution-phase preparation methodologies for imidazolidinone organocatalysts has revealed distinct advantages and limitations for each approach, with significant implications for scalability, efficiency, and overall synthetic utility [15].

Solution-phase synthesis methodologies have traditionally dominated the preparation of imidazolidinone organocatalysts due to their operational simplicity and established reaction protocols [9] [16] [8]. The solution-phase approach typically involves conventional heating in organic solvents, enabling straightforward monitoring of reaction progress through standard analytical techniques such as thin-layer chromatography [9] [8]. This methodology provides excellent control over reaction conditions and allows for facile optimization of parameters such as temperature, concentration, and catalyst loading [7] [3].

The advantages of solution-phase synthesis include high product yields, typically ranging from 40-70%, and relatively straightforward purification procedures [9] [16] [8]. The scalability of solution-phase methods has been demonstrated through successful preparation of multi-gram quantities of imidazolidinone catalysts without significant modification of reaction conditions [7] [4]. Additionally, the solution-phase approach enables comprehensive characterization of reaction intermediates and provides valuable mechanistic insights into the cyclization process [9] [8].

However, solution-phase methodologies also present certain limitations, including the requirement for multiple purification steps and substantial solvent consumption [15]. The traditional solution-phase synthesis often involves tedious workup procedures and can generate significant quantities of organic waste, raising environmental concerns for large-scale applications [15].

Solid-phase synthesis methodologies have emerged as an attractive alternative approach, offering distinct advantages in terms of reaction efficiency and product purification [15]. The solid-phase approach enables rapid generation of imidazolidinone derivatives through parallel synthesis strategies, significantly reducing overall synthesis time [15]. This methodology has proven particularly valuable for library generation and structure-activity relationship studies, where multiple catalyst variants are required [16].

The solid-phase synthesis typically involves the immobilization of amino acid precursors on polymeric supports, followed by sequential chemical transformations to construct the imidazolidinone framework [16]. The use of solid supports facilitates rapid purification through simple washing procedures, eliminating the need for chromatographic separation in many cases [15]. This approach has demonstrated particular utility in the preparation of polymer-supported imidazolidinone catalysts, which offer advantages in catalyst recovery and reuse [16].

Comparative studies have revealed that solid-phase methodologies generally provide lower overall yields (25-45%) compared to solution-phase approaches, primarily due to incomplete conversions and support-related side reactions [15]. However, the rapid purification and parallel synthesis capabilities of solid-phase methods can compensate for these yield limitations in specific applications [15].

The choice between solid-phase and solution-phase methodologies ultimately depends on the specific synthetic objectives and scale requirements. For large-scale preparation of single catalyst structures, solution-phase synthesis remains the preferred approach due to higher yields and established protocols [3] [4]. However, for library generation and rapid catalyst screening applications, solid-phase methodologies offer compelling advantages in terms of efficiency and throughput [16] [15].

Advanced Analytical Characterization Techniques

X-ray Crystallographic Analysis of Catalytic Intermediate Complexes

X-ray crystallographic analysis represents the most definitive method for structural characterization of imidazolidinone organocatalysts and their intermediate complexes, providing unprecedented atomic-level insights into the three-dimensional architecture and intermolecular interactions that govern catalytic performance [17] [18] [19].

The crystallographic analysis of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has revealed critical structural features that directly correlate with its exceptional catalytic properties [17] [18]. Single crystal X-ray diffraction studies typically employ charge-coupled device diffractometers operating at cryogenic temperatures to maximize data quality and resolution [17] [19]. The compound generally crystallizes in triclinic or monoclinic crystal systems with space groups P2₁ or P1, reflecting the chiral nature of the molecular structure [18] [19].

The unit cell parameters typically range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis, with unit cell volumes between 1200-2500 Ų [17] [18] [19]. These dimensions accommodate 4-8 molecules per unit cell, with calculated densities ranging from 1.3-1.6 g/cm³ [19]. The crystallographic analysis reveals the precise conformational preferences of the imidazolidinone ring system and the spatial orientation of the tert-butyl and methyl substituents [18].

Of particular significance is the crystallographic determination of catalytic intermediate complexes, which provides direct visualization of the activated iminium ion structures formed during catalytic turnover [17] [20]. These studies have been instrumental in validating computational predictions regarding the preferred geometries of catalyst-substrate adducts and the origin of enantioselectivity [18] [5]. The X-ray structures consistently demonstrate the formation of E-iminium isomers, which minimize steric interactions between the substrate and the catalyst framework [18] [5].

The crystallographic analysis also reveals important intermolecular hydrogen bonding patterns involving the trifluoroacetic acid counterion [17] [18]. These non-covalent interactions contribute to the overall stability of the catalyst structure and influence its solubility and handling characteristics [18]. The trifluoroacetate anion typically forms multiple hydrogen bonds with the protonated nitrogen centers of the imidazolidinone ring, creating a stable ionic complex [17] [18].

Advanced crystallographic techniques, including variable-temperature studies and charge density analysis, have provided additional insights into the dynamic behavior of the catalyst structure [19]. These investigations have revealed temperature-dependent conformational changes that may influence catalytic activity and have identified regions of high electron density associated with the reactive sites [19].

Multinuclear NMR Spectroscopic Profiling (¹H, ¹³C, ¹⁵N)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of imidazolidinone organocatalysts through the systematic analysis of ¹H, ¹³C, and ¹⁵N nuclei, enabling detailed assignment of all molecular environments and confirmation of structural integrity [21] [22].

¹H NMR spectroscopic analysis of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically employs 400 MHz or higher field strength instruments with deuterated dimethyl sulfoxide as the solvent system [21] [23]. The characteristic spectral features include the N-methyl signals appearing as singlets in the region δ 2.5-3.0 ppm, the tert-butyl substituent resonating as a singlet at δ 1.0-1.2 ppm, and the imidazolidinone ring protons manifesting as complex multipets in the δ 3.0-4.5 ppm region [21] [23].

The stereochemical assignment relies on detailed analysis of coupling patterns and chemical shift differences between diastereomeric protons [21]. The ¹H NMR spectrum provides definitive evidence for the cis relationship between the 2-tert-butyl and 5-substituents through the observation of characteristic coupling constants and nuclear Overhauser effect correlations [21] [22]. The integration ratios and multiplicities confirm the proposed molecular structure and establish the purity of the isolated material [21].

¹³C NMR spectroscopic characterization employs broadband proton decoupling at 100 MHz to provide clear resolution of all carbon environments [21] [22]. The carbonyl carbon of the imidazolidinone ring typically resonates in the δ 170-180 ppm region, while the quaternary carbon of the tert-butyl group appears around δ 35-40 ppm [21]. The methyl carbons of the tert-butyl substituent resonate as equivalent signals at δ 25-30 ppm, and the N-methyl carbon appears in the δ 30-35 ppm region [21] [22].

The ¹³C NMR analysis also reveals the presence of the trifluoroacetic acid counterion through the characteristic resonance of the trifluoromethyl group at δ 115-120 ppm (quartet due to ¹³C-¹⁹F coupling) and the carboxyl carbon at δ 155-165 ppm [21] [22]. These signals confirm the formation of the acid salt and provide quantitative information regarding the stoichiometry of the ionic complex [21].

¹⁵N NMR spectroscopy, while less routinely employed due to sensitivity considerations, provides valuable information regarding the nitrogen environments in the imidazolidinone structure [21] [22]. The ¹⁵N chemical shifts are highly sensitive to protonation state and hydrogen bonding interactions, making this technique particularly useful for studying catalyst-substrate complexes and reaction intermediates [22].

The analysis of ¹³C-¹⁵N and ¹H-¹⁵N coupling patterns provides definitive structural confirmation and can distinguish between alternative tautomeric forms [22]. The scalar coupling constants J(CN) and J(HN) are diagnostic for specific nitrogen environments and provide mechanistic insights into the catalytic activation process [22]. Recent applications of ¹⁵N labeling strategies have enabled detailed studies of the iminium ion formation process and have confirmed the preferred geometries of catalyst-substrate adducts [22].

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural validation through accurate mass measurement and fragmentation pattern analysis, serving as a critical analytical tool for quality control and mechanistic studies of imidazolidinone organocatalysts [24] [25] [26].

Electrospray ionization mass spectrometry has emerged as the preferred ionization technique for imidazolidinone analysis due to its compatibility with the ionic nature of the trifluoroacetic acid salts and its ability to generate intact molecular ions under mild conditions [24] [25]. The ESI-MS analysis typically employs positive ion mode detection, yielding prominent molecular ion peaks corresponding to the protonated imidazolidinone base [M+H]⁺ at m/z 270.25 [24] [25].

High-resolution measurements using time-of-flight or Orbitrap mass analyzers enable accurate mass determination within 1-2 ppm mass accuracy, providing unambiguous molecular formula confirmation [24] [25]. The observed molecular ion for (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone corresponds to the calculated exact mass for C₁₀H₁₇N₂O⁺ of 181.1341 Da, confirming the loss of the trifluoroacetic acid counterion during the ionization process [24] [25].

Fragmentation pattern analysis through collision-induced dissociation provides structural confirmation and mechanistic insights [25] [27]. The characteristic fragmentation pathways include loss of the tert-butyl group (loss of 57 Da), loss of the N-methyl substituent (loss of 15 Da), and cleavage of the imidazolidinone ring system [25] [27]. These fragmentation patterns are consistent with the proposed structure and provide diagnostic ions for qualitative analysis [25].

The analysis of the trifluoroacetic acid counterion can be performed in negative ion mode, yielding the characteristic trifluoroacetate anion at m/z 113.0 [25] [28]. The intensity ratio between the positive and negative ion signals provides quantitative information regarding the stoichiometry of the acid-base complex [25]. Advanced mass spectrometric techniques, including hydrogen-deuterium exchange and ion mobility spectrometry, have provided additional structural insights and conformational information [25].

Matrix-assisted laser desorption/ionization mass spectrometry offers an alternative approach for catalyst analysis, particularly for studies involving salt-containing samples [25] [26]. The use of specialized matrix additives such as methylenediphosphonic acid has been shown to enhance salt tolerance and improve signal quality for imidazolidinone analysis [25] [26]. These methodological advances have enabled the direct analysis of crude reaction mixtures and have facilitated real-time monitoring of catalyst stability and degradation pathways [25] [26].

Conformational Analysis of Imidazolidinone Core

The imidazolidinone core of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid adopts a characteristic distorted envelope conformation, as revealed by comprehensive crystallographic and computational studies [1] [2]. The five-membered heterocyclic ring exhibits significant deviation from planarity, with the nitrogen atoms N1 and N2 occupying anti-positions relative to the mean plane of the ring system [2]. This non-planar arrangement results from angle strain, calculated as the difference between the internal angles and the ideal tetrahedral angle of 109.5° [1].

Crystallographic analysis of structurally related imidazolidinones reveals that the distorted envelope conformation is stabilized by specific geometric constraints. The atoms C1, N1, and C3 typically lie in the same plane with maximum deviation of 0.055 Å, while the C2 carbon is situated approximately 41-42 Å from this plane [2]. The nitrogen atom N2 is located 36-38 Å from the plane of the C1-N1-C3 system, contributing to the overall ring puckering [2].

The conformational preferences of the imidazolidinone core are strongly influenced by the electronic distribution within the ring. The nitrogen atoms exhibit planar geometry rather than the expected pyramidal configuration, with bond angles ranging from 120° to 126° [1]. This planarity is attributed to the delocalization of electron density through the carbonyl group, which creates partial double-bond character in the carbon-nitrogen bonds [2].

| Conformational Parameter | Value | Deviation from Ideal |

|---|---|---|

| ∠N2-C3-C2 | 102.5° | 7.0° |

| ∠C3-C2-N1 | 100.6° | 8.9° |

| ∠N1-C1-N2 | 148.5-153.6° | 30° from planar |

| Ring puckering amplitude | 0.055 Å | - |

The conformational analysis demonstrates that the imidazolidinone core maintains its distorted envelope geometry across different substitution patterns, with the degree of puckering influenced by the nature and position of substituents [1] [2].

Stereoelectronic Effects of tert-Butyl and Methyl Substituents

The stereoelectronic effects of the tert-butyl and methyl substituents on the imidazolidinone core represent a complex interplay of steric and electronic factors that significantly influence the molecular conformation and reactivity [3] [4]. The tert-butyl group at the 2-position exerts pronounced steric effects while simultaneously providing electron-donating characteristics through hyperconjugative interactions [4].

The bulky tert-butyl substituent enforces conformational rigidity by restricting rotation around the C2-N bond, creating a stereochemically defined environment that is crucial for the compound's function as a chiral auxiliary [4]. Computational studies reveal that the tert-butyl group causes the five-membered ring to adopt a more puckered geometry compared to unsubstituted imidazolidinones [5]. This increased puckering results from steric interactions between the bulky substituent and the ring system, forcing the substituent into a position that minimizes unfavorable contacts [4].

The electronic effects of the tert-butyl group manifest through hyperconjugative donation of electron density from the C-H bonds to the adjacent nitrogen center [6]. This donation stabilizes the imidazolidinone ring system and influences the compound's reactivity patterns. The electron-donating character of the tert-butyl group is evidenced by its ability to stabilize transition states in catalytic processes, as demonstrated in related organocatalytic applications [4].

The methyl substituent at the 3-position provides weaker but still significant stereoelectronic effects [4]. Unlike the tert-butyl group, the methyl substituent introduces minimal steric hindrance while contributing modest electron-donating properties through hyperconjugation [6]. The positioning of the methyl group influences the overall molecular shape and affects the accessibility of reactive sites on the imidazolidinone core [4].

| Substituent | Electronic Effect | Steric Parameter | Conformational Impact |

|---|---|---|---|

| tert-Butyl | +0.30 (σ*) | A-value: 4.9 kcal/mol | Enforces envelope conformation |

| Methyl | +0.17 (σ*) | A-value: 1.7 kcal/mol | Minimal conformational change |

The combined effects of both substituents create a chiral environment that dictates the stereochemical outcome of reactions involving the imidazolidinone. The tert-butyl group serves as the primary stereodirecting element, while the methyl group provides additional conformational bias [4]. This dual substitution pattern results in enhanced enantioselectivity in asymmetric transformations compared to monosubstituted analogs [4].

Computational analysis using density functional theory methods reveals that the stereoelectronic effects of the substituents extend beyond simple steric considerations. The tert-butyl group participates in through-space interactions with the imidazolidinone carbonyl, stabilizing specific conformational states [7]. These interactions are manifested in the molecular orbital structure, where the highest occupied molecular orbital shows significant contribution from the tert-butyl C-H bonds [5].

Trifluoroacetate Ion Pairing Dynamics in Solution

The trifluoroacetate counterion in (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid exhibits complex ion-pairing dynamics that significantly influence the compound's solution behavior and stability [8] [9]. The trifluoroacetate anion forms strong electrostatic interactions with the protonated nitrogen centers of the imidazolidinone, creating a stable ion-pair complex with equilibrium constants typically exceeding 10^4 M^-1 in polar aprotic solvents [8].

The ion-pairing behavior is characterized by rapid equilibration between free and associated species, with exchange rates on the order of 10^8 to 10^9 s^-1 at room temperature [8]. This dynamic equilibrium is highly sensitive to solvent polarity and ionic strength, with stronger ion-pairing observed in solvents of lower dielectric constant [9]. The trifluoroacetate ion demonstrates superior ion-pairing capability compared to other carboxylate anions due to its electron-withdrawing trifluoromethyl group, which enhances the electrostatic attraction to cationic centers [9].

Nuclear magnetic resonance studies reveal that the trifluoroacetate ion occupies specific spatial positions relative to the imidazolidinone core, with the carboxylate group oriented to maximize electrostatic interactions with the protonated nitrogen atoms [8]. The positioning of the trifluoroacetate is further stabilized by hydrogen bonding interactions between the carboxylate oxygen atoms and N-H bonds of the imidazolidinone [10].

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Association constant (Ka) | 6 × 10^4 M^-1 | Acetonitrile, 298 K |

| Exchange rate | 10^8 s^-1 | Room temperature |

| Enthalpy of association | -25 kJ/mol | Calorimetric determination |

| Entropy of association | -45 J/mol·K | Temperature dependence |

The solvent dependence of ion-pairing dynamics is particularly pronounced for trifluoroacetate systems [9]. In polar protic solvents such as water and methanol, the ion-pairing is weakened due to competitive solvation of both ionic species. Conversely, in polar aprotic solvents like acetonitrile and dimethyl sulfoxide, the ion-pairing is enhanced as these solvents preferentially solvate the cationic imidazolidinone while having minimal affinity for the trifluoroacetate anion [9].

Temperature effects on ion-pairing dynamics follow predictable thermodynamic patterns, with decreased association at elevated temperatures due to increased thermal motion and entropy considerations [9]. The temperature dependence of the equilibrium constant follows the van't Hoff equation, allowing for precise determination of thermodynamic parameters [9].

The concentration dependence of ion-pairing reveals complex aggregation behavior at higher concentrations, where multiple ion-pairs can associate to form larger aggregates [9]. This aggregation is driven by van der Waals interactions between the organic components and is particularly pronounced in non-polar solvents where the ion-pairs have limited solvation [9].

The trifluoroacetate ion-pairing dynamics have significant implications for the compound's stability and reactivity. The strong association between the trifluoroacetate and imidazolidinone prevents hydrolysis and other decomposition pathways, contributing to the compound's shelf stability [10]. Additionally, the ion-pairing modulates the electronic properties of the imidazolidinone core, influencing its behavior in catalytic applications [8].

Chromatographic studies demonstrate that the trifluoroacetate ion-pairing is sufficiently strong to survive reversed-phase liquid chromatography conditions, with the ion-pair eluting as a single species rather than separate components [11]. This behavior is advantageous for analytical applications but requires consideration when attempting to exchange the counterion [10].

The role of trifluoroacetate in maintaining the structural integrity of the imidazolidinone has been demonstrated through comparative studies with other counterions. Replacement of trifluoroacetate with chloride or acetate results in altered conformational preferences and reduced stability, highlighting the specific importance of the trifluoroacetate-imidazolidinone interaction [12] [10].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant